
4-Methoxy-2-(pyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a pyrrolidinyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the methoxy and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with pyrrolidine in the presence of a base can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation techniques.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 4-Hydroxy-2-(pyrrolidin-2-yl)pyridine.
Reduction: 4-Methoxy-2-(pyrrolidin-2-yl)piperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain receptors, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
2-(Pyrrolidin-2-yl)pyridine: Lacks the methoxy group, which can result in different reactivity and binding properties.
4-Methoxy-2-(piperidin-2-yl)pyridine:
Uniqueness: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine is unique due to the combination of the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-methoxy-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-8-4-6-12-10(7-8)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3 |
Clé InChI |
ZAPCGNVVVMRSJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


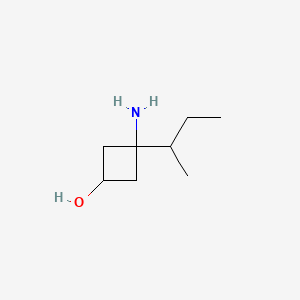
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
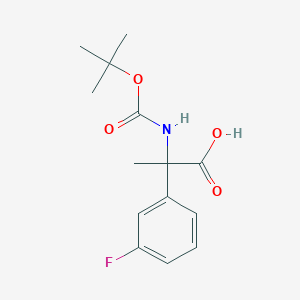
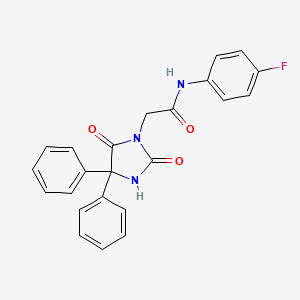
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
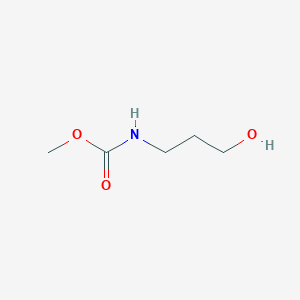

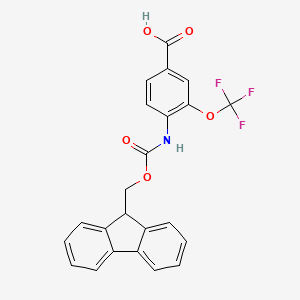
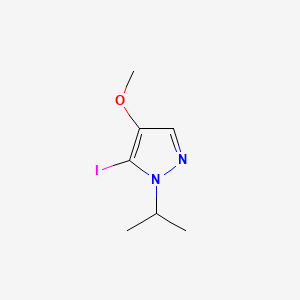

![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)



